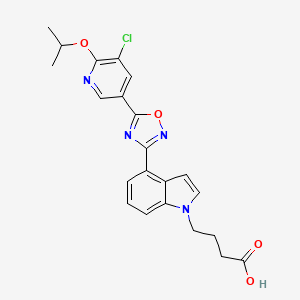
Gsk-2018682
Descripción general
Descripción
GSK-2018682 is a small molecule drug . It is a potent and selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1) . It has the potential to be an effective treatment for multiple sclerosis (MS) .
Molecular Structure Analysis
The molecular formula of GSK-2018682 is C22H21ClN4O4 . The InChIKey is NFIGDBFIDKDNIG-UHFFFAOYSA-N . The CAS Registry number is 1034688-30-6 .Chemical Reactions Analysis
GSK-2018682 is a selective S1P1 receptor modulator . The immunomodulatory properties of GSK-2018682 are related to functional antagonism of S1P1 on lymphocytes, resulting in sequestration of lymphocytes within the lymphoid organs .Physical And Chemical Properties Analysis
The molecular weight of GSK-2018682 is 440.9 g/mol . The molecular formula is C22H21ClN4O4 .Aplicaciones Científicas De Investigación
S1P1 and S1P5 Receptor Agonist
GSK-2018682 is an agonist for S1P1 and S1P5 receptors . These receptors are part of the sphingosine-1-phosphate (S1P) receptor family, which plays a crucial role in regulating cellular responses to stress and changes in the environment. As an agonist, GSK-2018682 can stimulate these receptors, potentially influencing cell survival, migration, and differentiation.
Multiple Sclerosis Research
The compound has been used in the research of multiple sclerosis . Multiple sclerosis is a chronic disease that affects the central nervous system. The S1P receptors, which GSK-2018682 targets, are involved in the immune response and inflammation processes that are characteristic of this disease.
Immunology Research
Given the role of S1P receptors in the immune system, GSK-2018682 could be used in broader immunology research . It could help scientists understand how S1P receptors influence immune cell function and contribute to various immune-related diseases.
Inflammation Research
Inflammation is a common response to injury or infection, and S1P receptors play a role in this process. By acting as an agonist for these receptors, GSK-2018682 could be used to study the molecular mechanisms of inflammation .
Neurological Research
S1P receptors are widely expressed in the brain and are involved in neurogenesis and neural survival. Therefore, GSK-2018682 could be used in neurological research to study these processes .
Cancer Research
S1P receptors have been implicated in cancer progression, influencing cell proliferation and survival. GSK-2018682, as an agonist of these receptors, could be used in cancer research .
Mecanismo De Acción
Target of Action
GSK-2018682, also known as GSK-2018682 or NJL503AIJA or GSK2018682, is a potent and selective agonist for the Sphingosine-1-phosphate receptor (S1PR) subtype 1 (S1P1) and subtype 5 (S1P5) . These receptors play a crucial role in the immune system and nervous system .
Mode of Action
The compound interacts with its targets, S1P1 and S1P5, by acting as an agonist . This means it binds to these receptors and activates them, which can lead to various cellular responses.
Biochemical Pathways
These pathways play a role in regulating lymphocyte trafficking, which is crucial for immune response .
Pharmacokinetics
Clinical trials have been conducted to assess the relative bioavailability of different formulations of gsk-2018682 .
Result of Action
The activation of S1P1 and S1P5 by GSK-2018682 leads to the sequestration of lymphocytes within the lymphoid organs, rendering them incapable of migrating to sites of inflammation and leading to lymphopenia . This mechanism is believed to be beneficial in the treatment of multiple sclerosis (MS), a disease characterized by inflammation and damage in the nervous system .
Action Environment
Factors such as the formulation of the drug and the presence of food can impact its pharmacokinetics .
Safety and Hazards
Direcciones Futuras
GSK-2018682 has been investigated for the treatment of Multiple Sclerosis, Relapsing-Remitting . It has completed Phase 1 trials . The information obtained in these studies will help to establish the optimal dosing form for future studies, and also determine the effect of food on the pharmacokinetics of GSK-2018682 .
Propiedades
IUPAC Name |
4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIGDBFIDKDNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid | |
CAS RN |
1034688-30-6 | |
| Record name | GSK-2018682 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2018682 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2018682 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




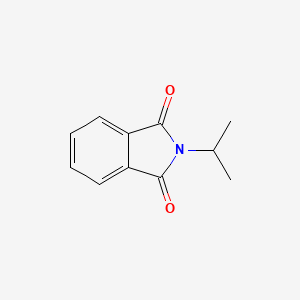
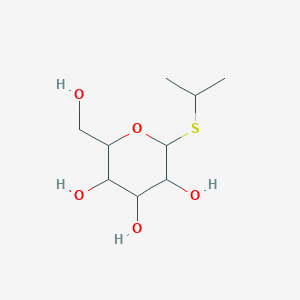
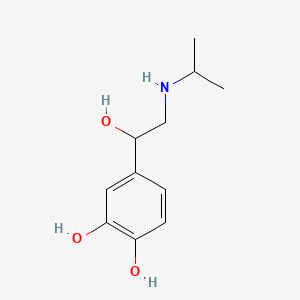
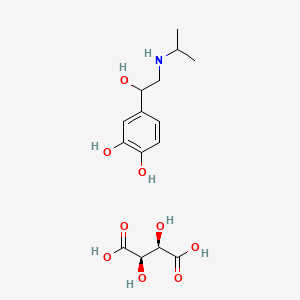
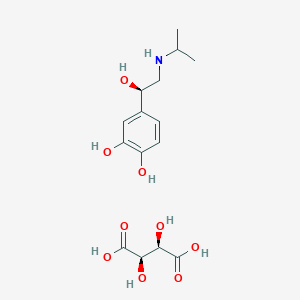
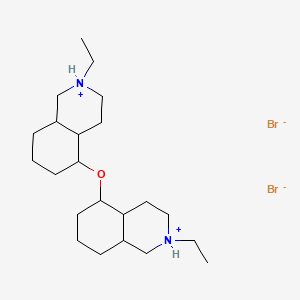
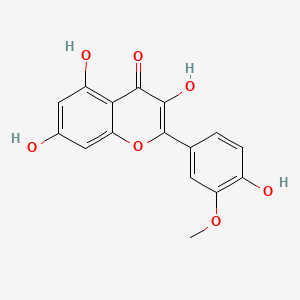

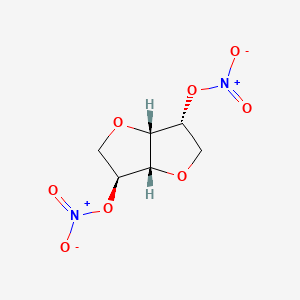
![3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672299.png)
![2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672300.png)
![1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene](/img/structure/B1672301.png)
